molecular formula C8H13ClN2 B1390786 3-(Pyridin-3-yl)propan-1-amine hydrochloride CAS No. 84359-17-1

3-(Pyridin-3-yl)propan-1-amine hydrochloride

Cat. No. B1390786
CAS RN: 84359-17-1
M. Wt: 172.65 g/mol
InChI Key: VIZNQULHHZYJNK-UHFFFAOYSA-N
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Description

3-(3-Pyridyl)propylamine is a useful research chemical for various organic synthesis transformations . It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .


Synthesis Analysis

The synthesis of 3-(Pyridin-3-yl)propan-1-amine hydrochloride involves various organic synthesis transformations. It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine .


Molecular Structure Analysis

The molecular formula of 3-(Pyridin-3-yl)propan-1-amine is C8H12N2 . The molecular weight is 136.19 g/mol .


Chemical Reactions Analysis

3-(3-Pyridyl)propylamine is used in various organic synthesis transformations. It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Pyridin-3-yl)propan-1-amine include a molecular weight of 136.19 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 83.3 . It also has a rotatable bond count of 3 .

Scientific Research Applications

  • Organic Synthesis Transformations

    • Field : Organic Chemistry
    • Application : 3-(3-Pyridyl)propylamine is used in various organic synthesis transformations .
    • Methods : It is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine .
    • Results : The outcome of this process is the production of 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine .
  • Synthesis of Pocket Porphyrins

    • Field : Organic Chemistry
    • Application : 3-(3-Pyridyl)propylamine is used in the synthesis of pocket porphyrins .
    • Methods : The specific methods of application or experimental procedures are not provided in the available resources .
    • Results : The outcome of this process is the production of pocket porphyrins .
  • Anti-tubercular Agents

    • Field : Medicinal Chemistry
    • Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Methods : The specific methods of application or experimental procedures are not provided in the available resources .
    • Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Synthesis of Imidazole Containing Compounds

    • Field : Organic Chemistry
    • Application : 3-(3-Pyridyl)propylamine is used in the synthesis of imidazole containing compounds .
    • Methods : The specific methods of application or experimental procedures are not provided in the available resources .
    • Results : The outcome of this process is the production of imidazole containing compounds .
  • Synthesis of Imidazo[1,2-a]pyrimidines

    • Field : Organic Chemistry
    • Application : 3-(3-Pyridyl)propylamine is used in the synthesis of imidazo[1,2-a]pyrimidines .
    • Methods : The specific methods of application or experimental procedures are not provided in the available resources .
    • Results : The outcome of this process is the production of imidazo[1,2-a]pyrimidines .
  • Synthesis of Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone
    • Field : Organic Chemistry
    • Application : 3-(3-Pyridyl)propylamine is used in the synthesis of pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .
    • Methods : The specific methods of application or experimental procedures are not provided in the available resources .
    • Results : The outcome of this process is the production of pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .

properties

IUPAC Name

3-pyridin-3-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZNQULHHZYJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661761
Record name 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)propan-1-amine hydrochloride

CAS RN

84359-17-1
Record name 3-Pyridinepropanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84359-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JY Choi, MS Plummer, J Starr… - Journal of medicinal …, 2012 - ACS Publications
Thymidylate kinase (TMK) is a potential chemotherapeutic target because it is directly involved in the synthesis of an essential component, thymidine triphosphate, in DNA replication. …
Number of citations: 59 pubs.acs.org

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